![molecular formula C14H25NO5 B1407260 ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate CAS No. 1392745-47-9](/img/structure/B1407260.png)
ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
Overview
Description
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is a complex organic compound featuring a cyclohexane ring substituted with various functional groups
Biochemical Analysis
Biochemical Properties
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins, including peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino acid to participate in further reactions . The nature of these interactions is primarily based on the recognition and cleavage of the Boc group by the enzymes, facilitating the incorporation of the amino acid into peptides and proteins.
Cellular Effects
This compound influences cellular processes by acting as a precursor in peptide synthesis. It can affect cell signaling pathways and gene expression by providing essential amino acids for protein synthesis . The presence of this compound in cells can enhance the production of specific proteins, thereby influencing cellular metabolism and function. Additionally, the compound’s ability to protect amino groups during synthesis ensures that the desired peptides are accurately formed, which can impact various cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, releasing the free amino group . This deprotection step is crucial for the compound’s incorporation into peptides. The binding interactions with enzymes, such as peptidases, facilitate the removal of the Boc group, allowing the amino acid to participate in peptide bond formation. This process can also influence gene expression by providing the necessary building blocks for protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its protective function for extended periods, ensuring the accurate synthesis of peptides. Prolonged exposure to acidic conditions can lead to degradation and loss of function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect amino groups during peptide synthesis without causing adverse effects . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function. Threshold effects have been observed, where the compound’s protective function is optimal at specific concentrations, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group and allow the amino acid to participate in further reactions . This process can affect metabolic flux and metabolite levels by providing essential amino acids for protein synthesis. The compound’s role in these pathways ensures the accurate formation of peptides and proteins, which are crucial for various cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its transport within cells.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles, where it can exert its protective function during peptide synthesis. The compound’s localization can affect its activity and function, ensuring that the amino groups are protected until they are needed for peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclohexane derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the cyclohexane ring is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Amination: The protected cyclohexane derivative undergoes amination using tert-butoxycarbonyl (Boc) protected amine under basic conditions.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Boc-protected amine, alkyl halides, acetonitrile, heat.
Major Products
Oxidation: Ketone derivative.
Reduction: Alcohol derivative.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is a common protecting group in organic synthesis.
Biology
Enzyme Inhibition Studies: Used in the study of enzyme inhibition due to its structural similarity to natural substrates.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amine can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3R,4R)-4-amino-3-hydroxycyclohexane-1-carboxylate: Lacks the Boc protection, making it more reactive.
Ethyl (1S,3R,4R)-4-{[(methoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate: Features a methoxy group instead of a tert-butoxy group, altering its reactivity and stability.
Uniqueness
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of the Boc-protected amine, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



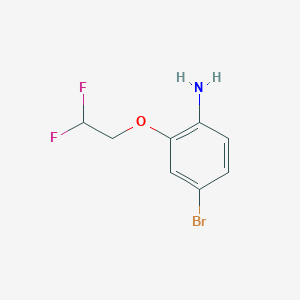

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)
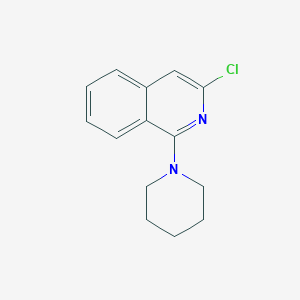
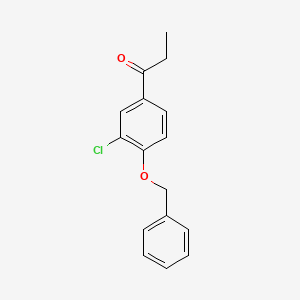
![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

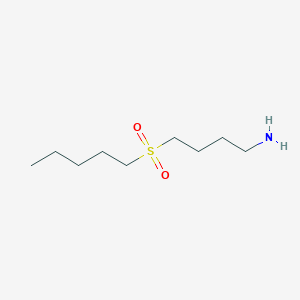

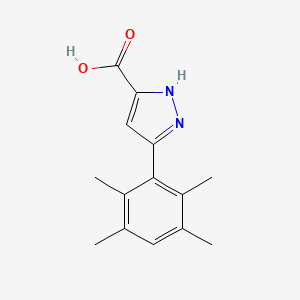

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

